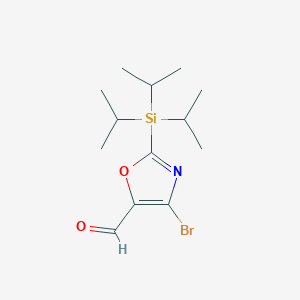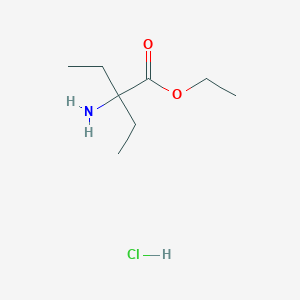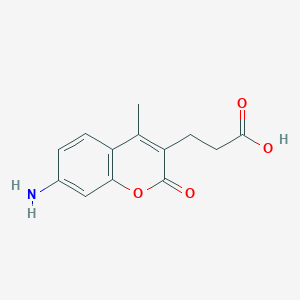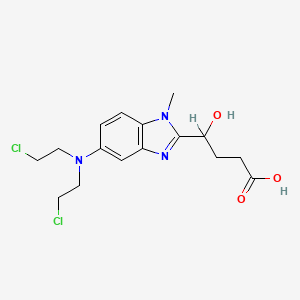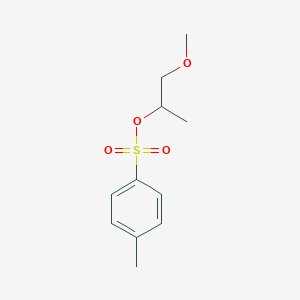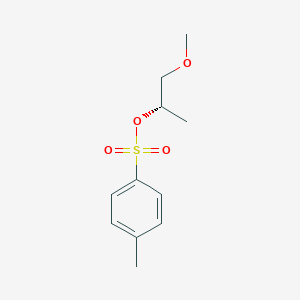
(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonate esters is described in the papers. For instance, the synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate is reported as a practical, economical, and scalable process . Additionally, the synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate via stereoselective NH-transfer is detailed, highlighting the stereocontrol and high enantioselectivity achieved in the process . These examples suggest that the synthesis of “(S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate” could potentially be carried out with similar considerations for cost-effectiveness and stereochemical outcomes .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred to some extent from the related compounds discussed in the papers . For example, the paper on sterically hindered isomeric forms of dimethyl [methyl (phenylsulfonyl)amino]benzenesulfonyl chloride provides detailed crystal and molecular-electronic structure information, which could be relevant to understanding the steric and electronic properties of sulfonate esters .Chemical Reactions Analysis
The papers provide examples of chemical reactions involving sulfonate esters. The reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates to yield thiazoles and thiazolopyrimidines is one such example . This indicates that sulfonate esters can participate in nucleophilic substitution reactions, which could be applicable to “this compound” as well .Wissenschaftliche Forschungsanwendungen
Luminescent Coordination Polymers
The synthesis of luminescent lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate dihydrate has been explored. These compounds exhibit unique luminescence properties, which are potentially useful in material science and photonic applications (Yang et al., 2008).
Corrosion Inhibition
A compound related to (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate, specifically 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, has been synthesized and shown to have excellent inhibiting properties for aluminum corrosion in sulfuric acid. This finding is significant in the field of corrosion science and material protection (Ehsani et al., 2015).
Synthesis of Thiazoles and Pyrimidines
The reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates has been studied, leading to the production of thiazoles and pyrimidines. These compounds have potential applications in pharmaceutical and organic chemistry (Freeman & Kim, 1991).
Spectroscopic Studies
The synthesis of various methoxy isomers of 4-N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfon-amide and related compounds has been described. These compounds show unique UV/visible spectral properties, which are of interest in spectroscopy and potentially in sensor technologies (Kimber et al., 2003).
Antimicrobial Activity
Quinazolinone derivatives, including 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Habib et al., 2013).
Applications in Drug Formulation
Tosylate salts of the anticancer drug lapatinib have been studied, showcasing the role of 4-methylbenzenesulfonate in drug formulation and stability. Understanding these interactions is crucial in pharmaceutical sciences (Ravikumar et al., 2013).
Reactivity Studies
A systematic study of the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate with various nucleophiles has been conducted. Such studies are important in understanding the chemical behavior and potential applications of these compounds in organic synthesis (Forcellini et al., 2015).
Organic THz Generator Applications
Quinolinium single crystals, including derivatives of 4-methylbenzenesulfonate, have been reported for their high efficiency in THz wave applications. These findings are significant in the field of optoelectronics and high-frequency wave technologies (Kim et al., 2012).
Azo Coupling Reactions
Studies on the role of anionic phase-transfer catalysts in azo coupling reactions, involving 4-methylbenzenesulfonate, provide insights into organic synthesis mechanisms, particularly in dye and pigment production (Iwamoto et al., 1993).
Antioxidant Additives
New quinazolones, including 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been synthesized and evaluated as antioxidant additives for lubricating oils. Such additives are vital in enhancing the performance and longevity of industrial lubricants (Habib et al., 2014).
Corrosion Inhibition Studies
Piperidine derivatives, including compounds with 4-methylbenzenesulfonate, have been studied for their corrosion inhibition properties on iron. This research is relevant in the field of corrosion science, particularly in industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
[(2S)-1-methoxypropan-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-10(2)8-14-3/h4-7,10H,8H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPFIRCWDRIUEZ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](C)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


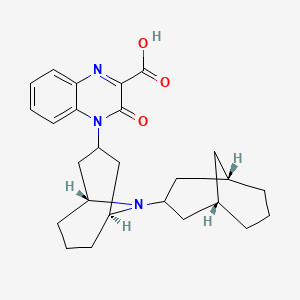

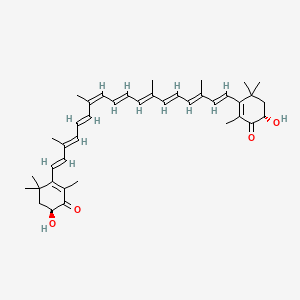
![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)
![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)
